PS-1145

Descripción general

Descripción

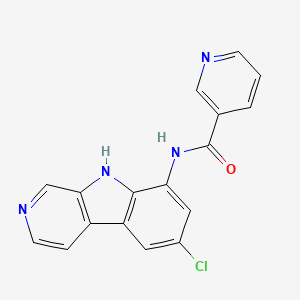

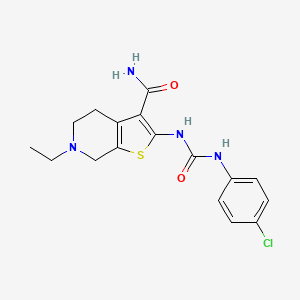

PS-1145 es un compuesto químico conocido por su función como inhibidor de la quinasa IκB (IKK). Tiene una fórmula molecular de C17H11ClN4O y un peso molecular de 395,67. This compound se utiliza principalmente en la investigación científica para estudiar sus efectos en diversas vías biológicas, particularmente las que involucran la señalización del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) .

Aplicaciones Científicas De Investigación

PS-1145 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza para estudiar los efectos de la inhibición de la quinasa IκB en varias reacciones y vías químicas.

Biología: Se emplea en la investigación sobre la señalización celular, particularmente la señalización de NF-κB, y su papel en la inflamación y la respuesta inmune.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer, donde la señalización de NF-κB juega un papel crucial.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la quinasa IκB y las vías relacionadas

Mecanismo De Acción

PS-1145 ejerce sus efectos al inhibir la quinasa IκB, que es responsable de la fosforilación y la degradación del inhibidor del factor nuclear kappa-β (NF-κB). Al bloquear este proceso, this compound previene

Análisis Bioquímico

Biochemical Properties

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide interacts with IKK, blocking the phosphorylation and degradation of the inhibitor of NF-κB . This inhibition prevents the subsequent activation of NF-κB and thereby prevents the release of tumor necrosis factor-α (TNF-α) in lipopolysaccharide treated cells .

Cellular Effects

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide has been shown to hinder pro-inflammatory cytokine production and cell proliferation . It plays a potential therapeutic role in carcinogenesis in multiple myeloma and exhibits anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .

Molecular Mechanism

The molecular mechanism of N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide involves the inhibition of IKK, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB . This prevents the subsequent activation of NF-κB and thereby prevents the release of TNF-α .

Temporal Effects in Laboratory Settings

It is known that the compound can inhibit the proliferation of certain cancer cell lines when used at concentrations ranging from 1.5 to 50 µM .

Dosage Effects in Animal Models

One study showed that treatment with the compound reduced MOG 35–55-specific proliferation and cytokine production of 2D2 transgenic spleen cells in vitro and diminished clinical signs of EAE in vivo .

Metabolic Pathways

It is known that the compound inhibits the IKK complex, which plays a crucial role in the activation of NF-κB .

Subcellular Localization

It is known that the compound inhibits the IKK complex, which is located in the cytoplasm of cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PS-1145 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y pueden variar según el fabricante. el enfoque general implica el uso de solventes orgánicos, catalizadores y condiciones de reacción controladas para lograr una alta pureza y rendimiento .

Métodos de producción industrial

La producción industrial de this compound normalmente implica una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la eficiencia. El proceso puede incluir pasos como la cristalización, la purificación y el control de calidad para cumplir con los estándares de la industria. El compuesto a menudo se produce en forma sólida y se puede disolver en solventes como el dimetilsulfóxido (DMSO) para aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

PS-1145 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con átomos de oxígeno adicionales, mientras que la reducción puede producir derivados reducidos con menos átomos de oxígeno .

Propiedades

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRMBDHPALEPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433238 | |

| Record name | PS-1145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431898-65-6 | |

| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PS-1145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PS-1145 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PS-1145 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PS-1145 is a potent and selective inhibitor of IκB kinase (IKK), specifically the IKKβ subunit. [, , , , , , ]

A: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , , ] This, in turn, blocks the nuclear translocation of the transcription factor NF-κB, hindering its ability to bind DNA and regulate the expression of target genes involved in inflammation, cell survival, and proliferation. [, , , , , , ]

ANone: this compound-mediated NF-κB inhibition can lead to various effects, including:

- Reduced expression of pro-inflammatory cytokines: Studies show decreased levels of IL-6, IL-8, TNFα, GM-CSF, and others in different cell types and disease models. [, , , , , , ]

- Increased sensitivity to apoptosis: This has been observed in multiple myeloma, pancreatic cancer, and other cancer cell lines. [, , , ]

- Suppression of angiogenesis: Reduced expression of pro-angiogenic factors like IL-8 has been documented. []

- Inhibition of osteoclastogenesis: Reduced differentiation and activity of osteoclasts have been reported. []

- Suppression of T cell activation and proliferation: This has been shown in both in vitro and in vivo models of autoimmunity and graft-versus-host disease. [, , , ]

A: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 366.81 g/mol. []

ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various environmental conditions is limited.

A: this compound acts as an enzyme inhibitor, specifically targeting IKKβ. It does not possess inherent catalytic properties itself. [, , , , , , ]

A: Researchers have employed quantitative structure-activity relationship (QSAR) models to predict the activity of this compound and related compounds. [] These models help understand the relationship between the chemical structure of the inhibitor and its inhibitory potency against IKKβ.

A: Yes, ordinary differential equations and mass action kinetics have been used to model the NF-κB signaling pathway and simulate the effects of this compound on IκB mRNA expression. [] These simulations provide insights into the dynamic behavior of the pathway upon IKKβ inhibition.

A: While specific details on the SAR of this compound are limited in the provided research, studies using IKK inhibitors of the β-carboline class, including this compound and MLX105, indicate the importance of structural features for their activity and selectivity. [, , ] Modifications to the core structure can impact their potency, selectivity, and pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

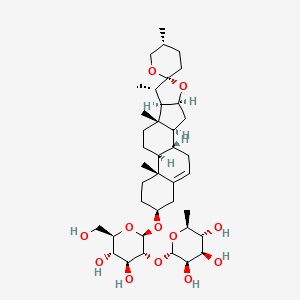

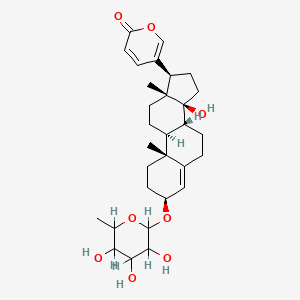

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1679743.png)

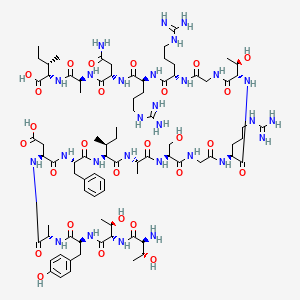

![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)